(E)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide
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Overview
Description
(E)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide is a complex organic compound that features a variety of functional groups, including a thiadiazole ring, a hydroxy group, a methoxy group, and an isobenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide typically involves multi-step organic reactions. The key steps may include:
- Formation of the thiadiazole ring through cyclization reactions involving appropriate precursors.
- Introduction of the cyclobutyl group via alkylation or other suitable methods.
- Synthesis of the isobenzofuran moiety through condensation reactions.
- Coupling of the thiadiazole and isobenzofuran intermediates under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, (E)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide could be explored as a potential drug candidate. Its various functional groups may interact with biological targets, leading to therapeutic effects.
Industry
In industry, this compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide: shares similarities with other thiadiazole-containing compounds and isobenzofuran derivatives.
Thiadiazole Derivatives: Known for their biological activities, including antimicrobial and anticancer properties.
Isobenzofuran Derivatives: Studied for their potential use in organic electronics and as intermediates in organic synthesis.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features, which may confer unique properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H27N3O5S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
(E)-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C23H27N3O5S/c1-12(8-10-17(27)24-23-26-25-21(32-23)14-5-4-6-14)7-9-15-19(28)18-16(11-31-22(18)29)13(2)20(15)30-3/h7,14,28H,4-6,8-11H2,1-3H3,(H,24,26,27)/b12-7+ |
InChI Key |
GLTWPPIZWMOLKV-KPKJPENVSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NC3=NN=C(S3)C4CCC4)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NC3=NN=C(S3)C4CCC4)O |
Origin of Product |
United States |
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